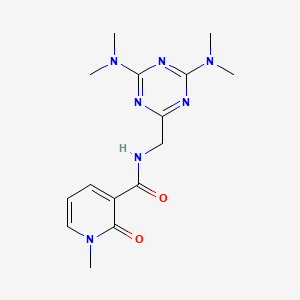
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain a pyridine ring, which is a six-membered ring with one nitrogen atom, and a triazine ring, which is a six-membered ring with three nitrogen atoms. Both of these structures are aromatic and can participate in pi-pi stacking interactions. The compound also contains dimethylamino groups, which can act as electron donors, and a carboxamide group, which can act as a hydrogen bond donor and acceptor .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable pyridine derivative with a triazine derivative. The dimethylamino groups could potentially be introduced using reagents such as dimethylamine or a dimethylamine derivative .Molecular Structure Analysis
The molecular structure of the compound would be influenced by the aromaticity of the pyridine and triazine rings, the electron-donating properties of the dimethylamino groups, and the ability of the carboxamide group to form hydrogen bonds .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the dimethylamino groups could be protonated under acidic conditions, or they could act as nucleophiles in reactions with suitable electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar carboxamide group and the nonpolar aromatic and dimethylamino groups .Aplicaciones Científicas De Investigación
Synthesis and Characterization
A range of compounds related to N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide have been synthesized and characterized for various applications:
Bi-functional Melamine Derivatives : Matsukawa et al. (1980) explored the synthesis of bi-functional melamine derivatives, analyzing their polycondensates. This research offers insights into the preparation and polycondensation reactions of derivatives, which could potentially include compounds with structures similar to the one (Matsukawa et al., 1980).
Nucleic Acid Binding Agents : Another study reported the synthesis of dicationic diaryltriazines as potent nucleic acid binding agents, highlighting their potential in biomedical applications (Spychała et al., 1995).
Applications in Material Science
- Aromatic Polyamides : Research into the synthesis and characterization of aromatic polyamides containing s-triazine rings and fluorene cardo groups showcases the potential of related compounds in material science. Such polyamides exhibit high thermal stability and are soluble in various organic solvents, indicating their utility in high-performance materials (Sagar et al., 2001).
Biochemical Research
- Antimicrobial Activity : Abdel-rahman et al. (2002) investigated new Pyridothienopyrimidines and Pyridothienotriazines, revealing moderate effects against certain bacterial and fungal species. This line of research highlights the biochemical applications of compounds structurally related to N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide in developing antimicrobial agents (Abdel-rahman et al., 2002).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-1-methyl-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N7O2/c1-20(2)14-17-11(18-15(19-14)21(3)4)9-16-12(23)10-7-6-8-22(5)13(10)24/h6-8H,9H2,1-5H3,(H,16,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCULRNHRDZDNPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC2=NC(=NC(=N2)N(C)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2785051.png)
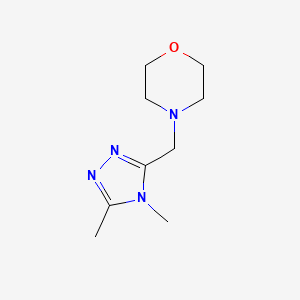
![N-(1,3-benzodioxol-5-ylmethyl)-5-[1-(2-fluorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide](/img/structure/B2785056.png)

![N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyridine-2-carboxamide](/img/structure/B2785058.png)

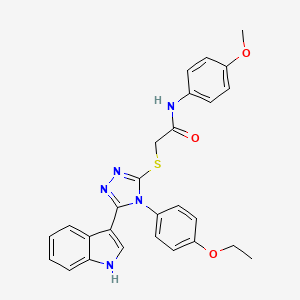
![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)
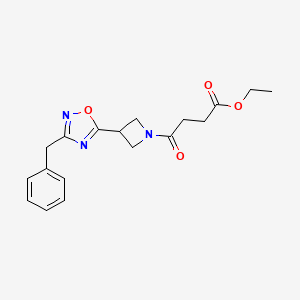
![methyl [8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2785066.png)
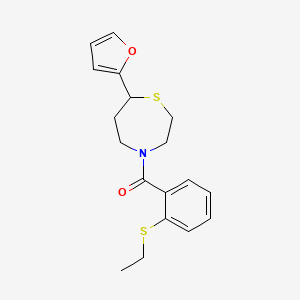

![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2785070.png)
![4-[1-methyl-3-(piperidin-1-ylcarbonyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-4-oxo-N-(3-piperidin-1-ylpropyl)butanamide](/img/structure/B2785071.png)